molecular formula C13H14FeO B13827156 CID 131700262

CID 131700262

Cat. No.: B13827156
M. Wt: 242.09 g/mol
InChI Key: ASMBIIOLFCSSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionylferrocene is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3). It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is introduced onto the cyclopentadienyl ring .

Another method involves the reaction of ferrocene with propionic anhydride under similar conditions. This method also results in the formation of propionylferrocene through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of propionylferrocene typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propionylferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Mechanism of Action

The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, which is crucial for its biological and catalytic activities. In biological systems, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Propionylferrocene is unique due to its specific substitution pattern and electronic properties. Similar compounds include:

These compounds share the ferrocene core but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C13H14FeO

Molecular Weight

242.09 g/mol

InChI

InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;

InChI Key

ASMBIIOLFCSSNE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.